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Compound of Interest

Compound Name: D-Homocysteine

Cat. No.: B031012

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Homocysteine is the dextrorotatory enantiomer of the sulfur-containing, non-proteinogenic
amino acid homocysteine. While its stereoisomer, L-homocysteine, is a well-studied
intermediate in methionine metabolism with significant implications in cardiovascular and
neurodegenerative diseases, the specific biological roles and physico-chemical characteristics
of D-homocysteine are less elucidated. This technical guide provides a comprehensive
overview of the core physico-chemical properties of D-Homocysteine, detailed experimental
protocols for its analysis, and a review of its known involvement in biological pathways, tailored
for researchers, scientists, and drug development professionals.

Physico-chemical Properties of D-Homocysteine

The fundamental physico-chemical properties of D-Homocysteine are crucial for its handling,
analysis, and understanding its behavior in biological systems. These properties are
summarized in the tables below. It is important to note that some data is derived from studies
on the racemic mixture (DL-homocysteine) or the L-enantiomer, and this is indicated where
applicable.
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Identifier Value

IUPAC Name (2R)-2-amino-4-sulfanylbutanoic acid
CAS Number 6027-14-1[1]

PubChem CID 134603[1]

Molecular Formula C4HIONO2S[1]

Physical and Chemical Properties Value

Molecular Weight 135.18 g/mol [2]
Melting Point 232-233 °C (decomposes) for DL-form[3][4][5]
Appearance White crystalline powder|[2]
Soluble in water[2][5]. The solubility of L-
- homocysteine in PBS (pH 7.2) is approximately
Solubility

5 mg/mL[6]. Data for DL-homocystine indicates

its solubility is influenced by ionic strength[7].

pK1 (a-carboxyl): 2.22, pK2 (a-amino): 8.87,

pKa Values (for DL-form at 25°C)
pK3 (sulthydryl): 10.86[3][4]

N ] ] -21.5° (c=1, for the thiolactone hydrochloride
Specific Optical Rotation ([a]D) derivative)[4]
erivative

Signaling and Metabolic Pathways

Homocysteine, in general, is a critical junction point in two major metabolic pathways:
remethylation and transsulfuration. While most research has focused on L-homocysteine, it is
plausible that D-homocysteine may interact with or influence these pathways, although its
specific metabolic fate is not well-defined.

Homocysteine Metabolism

The metabolism of homocysteine is crucial for maintaining cellular homeostasis. Disruptions in
these pathways can lead to hyperhomocysteinemia, a condition linked to various pathologies.
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General Metabolic Pathways of Homocysteine
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General Metabolic Pathways of Homocysteine

Neurotoxic Signaling of Homocysteine

Elevated levels of homocysteine are associated with neurotoxicity, primarily through
mechanisms involving the N-methyl-D-aspartate (NMDA) receptor, oxidative stress, and
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apoptosis. While most studies use L-homocysteine or a racemic mixture, D-homocysteine is
also implicated in NMDA receptor interactions.[3][8]

Proposed Neurotoxic Mechanisms of Homocysteine

Agonist activity

(NMDA Receptor Activation)
(T Intracellular Ca2+)

Direct pro-oxidant effects

(1 Reactive Oxygen Species (ROS))
DNA Damage
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Experimental Protocols

Accurate quantification and analysis of D-Homocysteine are essential for research and clinical
applications. The following sections detail established methodologies.

Chiral Separation of D- and L-Homocysteine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and
guantifying homocysteine enantiomers. This typically involves pre-column derivatization to
create diastereomers that can be resolved on a standard reversed-phase column.

Workflow for Chiral HPLC Analysis:
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Workflow for Chiral HPLC Analysis of Homocysteine
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Workflow for Chiral HPLC Analysis of Homocysteine

Detailed Protocol for Derivatization with Marfey's Reagent (FDAA):[2]
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e Sample Preparation:

To 100 pL of plasma or serum, add a reducing agent such as dithiothreitol (DTT) to a final
concentration of 10 mM.

Incubate at room temperature for 30 minutes to reduce disulfide-bound homocysteine.

Precipitate proteins by adding 100 pL of 10% (w/v) trichloroacetic acid (TCA).

Vortex and centrifuge at 10,000 x g for 10 minutes.

Collect the supernatant for derivatization.

e Derivatization:

[¢]

[e]

[¢]

[e]

To 50 pL of the supernatant, add 100 pL of 1 M sodium bicarbonate.

Add 200 pL of a 1% (w/v) solution of Na-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide
(FDAA, Marfey's Reagent) in acetone.

Incubate the mixture at 40°C for 1 hour in the dark.

Cool to room temperature and add 50 pL of 2 M HCI to stop the reaction.

e HPLC Conditions:

[¢]

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um).

Mobile Phase: A gradient of 0.1 M triethylammonium phosphate buffer (pH 3.0) and
acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV detector at 340 nm.

Injection Volume: 20 pL.

Analysis of Total Homocysteine by LC-MS/MS
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and
specificity for the quantification of total homocysteine.

Protocol Outline:[9][10]
e Sample Preparation:
o To 50 pL of plasma, add 50 pL of an internal standard solution (e.g., D4-homocysteine).

o Add 50 pL of a reducing agent (e.g., DTT or TCEP) and incubate for 5-10 minutes at room
temperature.

o Add 200 puL of a precipitation reagent (e.g., methanol or acetonitrile) to remove proteins.
o Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
o Transfer the supernatant for analysis.

e LC-MS/MS Conditions:

o

LC System: A standard HPLC or UPLC system.
o Column: Areversed-phase C18 or similar column.

o Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic
acid.

o Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive
electrospray ionization (ESI) mode.

o MRM Transitions: Monitor the specific precursor-to-product ion transitions for
homocysteine and the internal standard.

Enzymatic Assay for Total Homocysteine

Enzymatic assays provide a high-throughput and cost-effective method for measuring total
homocysteine. These assays are often based on the conversion of homocysteine to S-
adenosylhomocysteine (SAH), which is then measured.[1][5]
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Assay Principle:[1]
o Reduction: Disulfide forms of homocysteine in the sample are reduced to free homocysteine.

o Conversion: Homocysteine reacts with S-adenosylmethionine (SAM) in a reaction catalyzed
by a homocysteine S-methyltransferase to form methionine and SAH.

» Detection: The amount of SAH produced is measured through a series of coupled enzymatic
reactions that result in a change in absorbance or fluorescence, which is proportional to the
initial homocysteine concentration.

Stability and Storage

Proper sample handling and storage are critical for accurate homocysteine measurement due
to its instability in whole blood. After blood collection, homocysteine is continuously produced
and released by red blood cells, leading to an artificial increase in its plasma concentration.[11]
[12]

» Whole Blood: Samples should be placed on ice immediately after collection and centrifuged
to separate plasma within one hour.[11]

» Stabilizers: Blood collection tubes containing stabilizers like acidic citrate or 3-
deazaadenosine can be used to inhibit homocysteine production for several hours at room
temperature.[13][14]

e Plasma/Serum: Once separated, homocysteine is stable in plasma or serum for several days
at 4°C and for longer periods when frozen at -20°C or -80°C.[15]

Conclusion

This technical guide provides a detailed overview of the physico-chemical properties of D-
Homocysteine, along with established experimental protocols for its analysis and a summary
of its known biological context. While much of the existing research has focused on L-
homocysteine or the racemic mixture, the methodologies presented here, particularly for chiral
separation, provide a foundation for more specific investigations into the distinct roles of D-
homocysteine. For researchers and professionals in drug development, a thorough
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understanding of these properties and analytical techniques is essential for advancing our
knowledge of this intriguing molecule and its potential impact on human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physico-chemical
Properties of D-Homocysteine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031012#physico-chemical-properties-of-d-
homocysteine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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